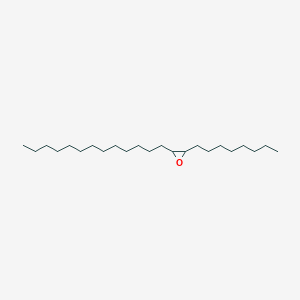

2-Octyl-3-tridecyloxirane

Description

Contextual Significance of Long-Chain Oxiranes in Organic Chemistry and Natural Products

Long-chain oxiranes, also known as epoxides, are characterized by a three-membered ring containing an oxygen atom, with long alkyl chains as substituents. This structural motif is a cornerstone in organic chemistry due to the inherent ring strain of the oxirane, which makes it a highly reactive and versatile functional group. masterorganicchemistry.com The high reactivity of epoxides makes them valuable intermediates in the synthesis of a wide array of more complex molecules. mdpi.com

The significance of long-chain oxiranes extends prominently into the realm of natural products. Many biologically active molecules isolated from various natural sources contain an epoxide ring as a key structural feature. researchgate.net These compounds often exhibit a range of biological activities, and the epoxide moiety can be crucial for their mechanism of action. researchgate.net The long alkyl chains attached to the oxirane ring in compounds like 2-Octyl-3-tridecyloxirane contribute to the molecule's lipophilicity, influencing its interaction with biological membranes and other hydrophobic regions within biological systems.

The general chemical properties of a long-chain oxirane like this compound can be inferred from its structure. The presence of the octyl and tridecyl groups results in a molecule with a high molecular weight and significant nonpolar character. The table below outlines some predicted and analogous physicochemical properties for a C23H46O oxirane.

| Property | Value | Reference |

| Molecular Formula | C23H46O | nih.gov |

| Molecular Weight | 338.6 g/mol | nih.gov |

| XLogP3-AA | 10.8 | nih.gov |

| Appearance | Predicted to be a liquid or low-melting solid at room temperature | N/A |

Overview of Research Trajectories for Complex Oxirane Structures

Research involving complex oxirane structures is multifaceted, with several key trajectories that highlight their importance in modern chemistry.

Synthesis of Complex Oxiranes: A primary area of research is the development of new and efficient methods for the synthesis of complex epoxides. A common and powerful method for synthesizing oxiranes is the epoxidation of alkenes using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com For a molecule like this compound, the precursor would be the corresponding alkene, heneicos-9-ene.

The stereochemistry of the resulting epoxide is a critical aspect of its synthesis, and significant research has been dedicated to developing enantioselective epoxidation methods. These methods allow for the controlled synthesis of a specific stereoisomer, which is often crucial for the biological activity of the final product. mdpi.com

Reactivity and Ring-Opening Reactions: The reactivity of oxiranes is dominated by ring-opening reactions, which can proceed under both acidic and basic conditions. masterorganicchemistry.com These reactions are highly valuable in synthetic chemistry as they allow for the introduction of two new functional groups with defined stereochemistry.

Under basic or nucleophilic conditions, the attacking nucleophile typically adds to the less sterically hindered carbon of the oxirane ring in an SN2-type reaction. wur.nl In the case of this compound, the two carbons of the oxirane ring are both secondary, and the steric hindrance would be similar, potentially leading to a mixture of products.

Under acidic conditions, the reaction proceeds through a more carbocation-like intermediate, and the nucleophile may attack the more substituted carbon. wur.nl The regioselectivity of the ring-opening of 2,3-disubstituted epoxides can be influenced by the catalyst and reaction conditions. acs.org

Applications in Polymer Chemistry: Long-chain alkyl epoxides are also gaining attention as monomers for ring-opening polymerization to produce polyethers. d-nb.info These polymers can have interesting properties, such as hydrophobicity and crystallinity, depending on the length of the alkyl side chains. researchgate.net The polymerization of a 2,3-disubstituted oxirane has been shown to lead to polyethers with unique structural features. researchgate.net

The following table summarizes some common reactions involving oxiranes:

| Reaction Type | Reagents | Product Type | Reference |

| Epoxidation | Alkene, m-CPBA | Oxirane | masterorganicchemistry.com |

| Nucleophilic Ring-Opening (Basic) | Grignard Reagent (R-MgBr) | Alcohol | youtube.com |

| Nucleophilic Ring-Opening (Basic) | Amine (R-NH2) | Amino alcohol | cornell.edu |

| Acid-Catalyzed Ring-Opening | H3O+ | Diol | masterorganicchemistry.com |

Properties

CAS No. |

87375-79-9 |

|---|---|

Molecular Formula |

C23H46O |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

2-octyl-3-tridecyloxirane |

InChI |

InChI=1S/C23H46O/c1-3-5-7-9-11-12-13-14-15-17-19-21-23-22(24-23)20-18-16-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |

InChI Key |

ABEVMMJCCLROBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1C(O1)CCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Octyl 3 Tridecyloxirane

Established Synthetic Pathways for Oxiranes with Extended Alkyl Chains

The formation of the oxirane ring on a long alkyl chain requires precise control over reaction conditions to achieve desired selectivity.

Regioselective and Stereoselective Epoxidation Reactions for 2-Octyl-3-tridecyloxirane Precursors

The epoxidation of alkenes is a fundamental transformation in organic synthesis, and various methods have been developed to control the regioselectivity and stereoselectivity of this reaction. orientjchem.org For precursors to this compound, which possess a long-chain internal double bond, achieving high selectivity can be challenging.

One of the most common methods for epoxidation is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). orientjchem.org This reaction typically proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism, where the stereochemistry of the starting alkene is retained in the epoxide product. For a precursor like (E)- or (Z)-heneicos-8-ene, this would lead to the corresponding trans- or cis-2-Octyl-3-tridecyloxirane. A specific synthesis of 2-tridecyloxirane (B91304) involves the drop-wise addition of 1-pentadecene (B78149) to a twofold molar excess of m-chloroperbenzoic acid in dichloromethane. pnas.org

Metal-catalyzed epoxidations offer an alternative with potentially different selectivities. orientjchem.org Catalysts based on titanium, molybdenum, and tungsten can activate peroxide reagents for the epoxidation of alkenes. orientjchem.org For instance, electron-poor Pt(II) catalysts have shown high activity and complete substrate selectivity for the epoxidation of terminal alkenes using hydrogen peroxide. acs.org While this is specific to terminal alkenes, it highlights the potential for developing highly selective catalysts for internal alkenes as well.

The regioselectivity of epoxidation becomes crucial when dealing with polyunsaturated precursors. Fungal peroxygenases have demonstrated the ability to regioselectively and stereoselectively epoxidize n-3 and n-6 fatty acids. orientjchem.org

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The synthesis of enantiomerically pure epoxides is of great importance for the pharmaceutical and agrochemical industries. orientjchem.org Asymmetric epoxidation aims to produce a chiral epoxide from an achiral alkene using a chiral catalyst. orientjchem.org

The Sharpless-Katsuki epoxidation is a well-established method for the asymmetric epoxidation of allylic alcohols, utilizing a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidizing agent like tert-butyl hydroperoxide. While this method is highly effective for allylic alcohols, its direct application to unfunctionalized alkenes like the precursors to this compound is not straightforward.

For unfunctionalized alkenes, Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex, is a powerful tool. This method is known for its ability to produce epoxides with high enantiomeric excess from cis-disubstituted and trisubstituted alkenes. Another notable method is the Shi epoxidation, which uses a chiral ketone derived from fructose (B13574) to catalyze the epoxidation with Oxone (potassium peroxymonosulfate). researchgate.net This organocatalytic approach avoids the use of metal catalysts. researchgate.net

The following table summarizes some key asymmetric epoxidation methods:

| Method | Catalyst/Reagent | Substrate Scope | Key Features |

| Sharpless-Katsuki Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Allylic alcohols | Highly enantioselective, predictable stereochemistry. |

| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complex, NaOCl or mCPBA | cis-Disubstituted and trisubstituted alkenes | Good to excellent enantioselectivity for unfunctionalized alkenes. |

| Shi Epoxidation | Chiral fructose-derived ketone, Oxone | trans-Disubstituted and trisubstituted alkenes | Metal-free, environmentally benign oxidant. researchgate.net |

Novel Catalytic Strategies in Oxirane Synthesis

Recent research has focused on developing more sustainable and efficient catalytic systems for epoxide synthesis.

Organocatalysis in the Formation of Chiral Epoxides

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional methods. acs.org In the context of epoxidation, chiral organic molecules are used to catalyze the transfer of an oxygen atom to an alkene. orientjchem.org

One approach involves the use of chiral ketones, such as the Shi catalyst, which form a chiral dioxirane (B86890) intermediate with an oxidant like Oxone. researchgate.net This intermediate then transfers an oxygen atom to the alkene in an enantioselective manner. researchgate.net Another strategy employs chiral iminium salts, derived from binaphthalene, as organocatalysts for the asymmetric epoxidation of alkenes. rsc.org

Chiral phosphoric acids have also been utilized in the asymmetric ring opening of meso-epoxides, demonstrating the versatility of organocatalysts in manipulating epoxide stereochemistry. acs.org Furthermore, organocatalyzed epoxidation of α,β-unsaturated aldehydes using diphenyl prolinol derivatives and hydrogen peroxide has been shown to produce chiral epoxides with high enantioselectivity. acs.orgnih.gov

Biocatalytic Pathways for Oxirane Formation or Modification

Biocatalysis offers a green and highly selective approach to the synthesis of chiral epoxides. researchgate.net Enzymes can catalyze epoxidation reactions with high enantio- and regioselectivity under mild conditions. mdpi.com

Cytochrome P450 monooxygenases are a well-studied class of enzymes capable of epoxidizing a wide range of alkenes. mdpi.com Engineering of these enzymes has led to improved activity and selectivity for specific substrates, including long-chain terminal alkenes. mdpi.commdpi.com Unspecific peroxygenases (UPOs) are another promising class of biocatalysts that use hydrogen peroxide to epoxidize alkenes. mdpi.com Some UPOs have shown high selectivity for the epoxidation of long-chain terminal alkenes. mdpi.com

Lipases can also be employed in a chemoenzymatic approach where they catalyze the formation of a peracid in situ, which then acts as the epoxidizing agent. mdpi.com This method has been successfully applied to the epoxidation of various oils and fatty acids. mdpi.com Halohydrin dehalogenases are another class of enzymes that can be used for the synthesis of chiral epoxides, either through the kinetic resolution of racemic halohydrins or the asymmetric conversion of a prochiral dihalide. researchgate.netresearchgate.net

The following table provides an overview of some biocatalytic methods for epoxidation:

| Enzyme Class | Cofactor/Cosubstrate | Substrate Scope | Key Features |

| Cytochrome P450 Monooxygenases | NADPH | Wide range of alkenes | High selectivity, can be engineered for specific substrates. mdpi.com |

| Unspecific Peroxygenases (UPOs) | H₂O₂ | Alkenes, including long-chain terminal alkenes | Robust extracellular enzymes. mdpi.com |

| Lipases | H₂O₂ and a carboxylic acid | Fatty acids, oils | Chemoenzymatic approach, in situ generation of peracid. mdpi.com |

| Halohydrin Dehalogenases | None | Halohydrins | Can be used for kinetic resolution or asymmetric synthesis. researchgate.netresearchgate.net |

Chemical Derivatization and Functionalization of this compound

The strained three-membered ring of epoxides makes them highly reactive towards nucleophiles, allowing for a wide range of chemical transformations. wur.nllongdom.org The ring-opening of this compound can be catalyzed by either acid or base, leading to different regiochemical outcomes. longdom.orglibretexts.org

Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. wur.nllibretexts.org For this compound, this would mean attack at the carbon bearing the octyl group. A variety of nucleophiles can be used, including alkoxides, amines, and Grignard reagents. libretexts.org

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack can proceed through a mechanism with SN1-like character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. libretexts.orgmasterorganicchemistry.com In the case of this compound, this would favor attack at the carbon bearing the tridecyl group.

The ring-opening of epoxides is a stereospecific process, resulting in an inversion of configuration at the carbon atom that is attacked by the nucleophile. wur.nl This allows for the synthesis of a variety of 1,2-difunctionalized compounds with defined stereochemistry. For example, the acid-catalyzed hydrolysis of an epoxide yields a trans-1,2-diol. libretexts.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Octyl 3 Tridecyloxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon skeleton and the precise placement of protons.

The ¹H and ¹³C NMR spectra provide the foundational information regarding the chemical environment of each proton and carbon atom in the molecule. The long alkyl chains (octyl and tridecyl) result in a series of overlapping signals in the upfield region, while the protons and carbons of the oxirane ring appear at characteristic, more downfield chemical shifts due to the influence of the electronegative oxygen atom.

The ¹H NMR spectrum is characterized by a complex multiplet between approximately 1.25-1.60 ppm, corresponding to the numerous methylene (B1212753) (CH₂) groups of the octyl and tridecyl chains. The terminal methyl (CH₃) groups of both chains are expected to appear as a triplet around 0.88 ppm. The key diagnostic signals are those of the two protons on the epoxide ring (CH -O-CH ), which typically resonate in the region of 2.50-3.10 ppm.

The ¹³C NMR spectrum provides a clearer picture, with distinct signals for the epoxide carbons and the carbons of the alkyl chains. The carbons of the oxirane ring are expected to appear in the range of 45-60 ppm. The numerous methylene carbons of the long alkyl chains produce a cluster of signals around 22-32 ppm, with the terminal methyl carbons appearing furthest upfield at approximately 14 ppm. libretexts.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Octyl-3-tridecyloxirane in CDCl₃

| Atom Position (Carbon No.) | Predicted ¹³C Shift (δ, ppm) | Attached Protons | Predicted ¹H Shift (δ, ppm) | ¹H Multiplicity |

| Oxirane Ring | ||||

| C2 (CH-O) | ~58.5 | H2 | ~2.90 | m |

| C3 (CH-O) | ~57.0 | H3 | ~2.90 | m |

| Octyl Chain | ||||

| C1' | ~32.0 | 2H | ~1.55 | m |

| C2' - C6' | ~29.0 - 29.5 | 10H | ~1.25-1.40 | m |

| C7' | ~22.7 | 2H | ~1.30 | m |

| C8' (CH₃) | ~14.1 | 3H | ~0.88 | t |

| Tridecyl Chain | ||||

| C1'' | ~32.5 | 2H | ~1.50 | m |

| C2'' - C11'' | ~29.2 - 29.7 | 20H | ~1.25-1.40 | m |

| C12'' | ~22.7 | 2H | ~1.30 | m |

| C13'' (CH₃) | ~14.1 | 3H | ~0.88 | t |

| Note: Chemical shifts (δ) are referenced to TMS. Predicted values are based on standard functional group ranges and data from analogous long-chain epoxides. Actual values may vary based on solvent and experimental conditions. washington.edusigmaaldrich.com |

While 1D NMR suggests the presence of the key functional groups, 2D NMR experiments are essential to confirm the precise connectivity and stereochemistry. scribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY is crucial for:

Confirming the scalar coupling between the two protons on the oxirane ring.

Establishing the connectivity from the oxirane protons to the adjacent methylene protons of the octyl (H-2 to H-1') and tridecyl (H-3 to H-1'') chains, respectively.

Tracing the contiguous spin systems throughout the entire length of both the octyl and tridecyl alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. github.iocolumbia.edu Its utility includes:

Unambiguously assigning each proton signal to its corresponding carbon signal, which is particularly useful for resolving the heavily overlapped methylene signals.

Confirming the assignment of the epoxide proton signals to the epoxide carbon signals.

An edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-4 bonds), which is vital for assembling the molecular fragments. sdsu.educolumbia.edu Key correlations would include:

A correlation from the protons on C1' of the octyl chain to C2 and C3 of the oxirane ring.

A correlation from the protons on C1'' of the tridecyl chain to C2 and C3 of the oxirane ring.

These correlations definitively prove that the octyl and tridecyl chains are attached to the epoxide ring and confirm their respective positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. For this compound, NOESY is the primary method for determining the relative stereochemistry of the epoxide:

Trans isomer: NOE correlations would be expected between the proton on C2 and the protons on C1'' of the tridecyl chain, and between the proton on C3 and the protons on C1' of the octyl chain.

Cis isomer: NOE correlations would be observed between the C2 proton and the C3 proton across the ring, as well as between the protons of the attached alkyl groups (e.g., H-1' and H-1''). The absence of a strong NOE between H-2 and H-3 would strongly suggest a trans configuration.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact elemental composition of a molecule and for deducing its structure based on fragmentation patterns. nih.gov For this compound (C₂₃H₄₆O), the calculated monoisotopic mass is 338.35487 Da. An HRMS measurement that provides a mass value within a few parts per million (ppm) of this theoretical value would confirm the molecular formula.

Due to its relatively nonpolar nature, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for analyzing this compound, often by forming a protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 339.3627 for [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to piece the structure together. chemguide.co.uk The most likely fragmentation pathways for an epoxide involve cleavage of the bonds adjacent to the ring, which is a form of alpha-cleavage. libretexts.org

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the following key steps:

Protonation of the epoxide oxygen.

Ring-opening to form a secondary carbocation.

Cleavage of the C-C bonds alpha to the hydroxyl groups. This can occur on either side of the original ring structure, leading to characteristic neutral losses.

Cleavage A: Loss of the octyl group as octene (C₈H₁₆), resulting in a fragment ion.

Cleavage B: Loss of the tridecyl group as tridecene (C₁₃H₂₆), resulting in a different fragment ion.

These fragmentation patterns allow for the confirmation of the sizes of the two alkyl chains attached to the central oxirane core.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. msu.edu These two methods are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of polar bonds. For this compound, the key absorptions are:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the many CH₂ and CH₃ groups in the alkyl chains.

Epoxide Ring Vibrations: The most diagnostic peaks for the oxirane ring are the asymmetric C-O-C stretch (a strong, sharp band around 1250 cm⁻¹) and ring "breathing" modes, which often appear as a pair of bands near 950-810 cm⁻¹ and 840-750 cm⁻¹. rsc.orgspectroscopyonline.com The exact position can give clues about the substitution pattern.

C-H Bending: Bands around 1465 cm⁻¹ (CH₂ scissoring) and 1375 cm⁻¹ (CH₃ symmetric bending) are also expected.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light. It is particularly sensitive to the vibrations of nonpolar bonds and symmetric vibrations.

C-H Stretching: Strong signals will also be present in the 2800-3000 cm⁻¹ region.

Epoxide Ring Breathing: The symmetric "breathing" vibration of the epoxide ring, often weak or absent in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum around 1270-1240 cm⁻¹. mdpi.com

C-C Stretching: The backbone of the alkyl chains will produce signals in the 800-1200 cm⁻¹ region.

The combination of IR and Raman provides a comprehensive vibrational profile, confirming the presence of both the long saturated alkyl chains and the key oxirane functional group. nih.gov

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Alkyl (CH₃, CH₂) | C-H Asymmetric/Symmetric Stretch | 2960-2850 | 2960-2850 | Strong (IR/Raman) |

| Alkyl (CH₂) | Scissoring Bend | ~1465 | ~1465 | Medium (IR/Raman) |

| Alkyl (CH₃) | Symmetric Bend | ~1375 | ~1375 | Medium (IR) / Weak (Raman) |

| Epoxide | Asymmetric C-O-C Stretch | ~1250 | Weak / Inactive | Strong (IR) |

| Epoxide | Symmetric Ring Breathing | Weak / Inactive | ~1260 | Strong (Raman) |

| Epoxide | Ring Deformation (Asymmetric) | ~920 | ~920 | Medium-Strong (IR) |

| Epoxide | Ring Deformation (Symmetric) | ~830 | ~830 | Medium-Strong (IR) |

| Note: These are typical frequency ranges. The exact peak positions can be influenced by the molecular environment and physical state. rsc.orgresearchgate.net |

X-ray Crystallography for Definitive Absolute Configuration and Molecular Conformation (where applicable)

X-ray crystallography stands as the most definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing unequivocal evidence of a molecule's absolute configuration and preferred solid-state conformation. d-nb.infonih.gov The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern is mathematically decoded to generate a map of electron density, from which the precise position of each atom can be determined.

For chiral molecules such as this compound, which contains two stereocenters, X-ray crystallography can distinguish between enantiomers through the phenomenon of anomalous dispersion. researchgate.net When using X-rays of an appropriate wavelength, typically near the absorption edge of one of the atoms in the crystal, the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute structure. ox.ac.ukcaltech.edu A Flack parameter close to zero confirms the correct absolute configuration has been determined. ox.ac.uk

However, the application of single-crystal X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the analyte, which can be a significant challenge for small, flexible, and non-polar molecules like this compound. Its long alkyl chains can inhibit the formation of a well-ordered crystal lattice. While co-crystallization techniques with a chiral host or the introduction of a heavy atom could facilitate crystallization and the determination of absolute configuration, a specific X-ray crystallographic structure for this compound does not appear to be available in published scientific literature. d-nb.inforesearchgate.net Therefore, while it remains the gold standard for structural elucidation, its applicability to this specific compound has not been demonstrated in the available research.

Chromatographic Separations (GC-MS, LC-MS) for Purity Assessment and Isomer Resolution

Chromatographic techniques coupled with mass spectrometry are indispensable tools for assessing the purity of this compound and for separating its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. Given its hydrocarbon nature, this compound is well-suited for GC-MS analysis, which can be used to assess its purity by separating it from starting materials, byproducts, or degradation products. journalirjpac.com

For isomer resolution, the separation of diastereomers (cis and trans isomers) of this compound can often be achieved on standard achiral capillary columns due to their different physical properties, which lead to different retention times. vurup.sk The mass spectrometer provides fragmentation patterns that confirm the identity of the eluting peaks. The resolution of enantiomers, however, requires a chiral stationary phase.

Below is a hypothetical data table outlining typical GC-MS parameters for the purity and diastereomeric analysis of this compound.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value / Description |

|---|---|

| Gas Chromatograph | Shimadzu QP2010 or similar semanticscholar.org |

| Column | Elite-1 fused silica (B1680970) capillary column (or similar non-polar phase, e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min semanticscholar.org |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |

| Mass Spectrometer | Quadrupole Mass Analyzer |

| Ionization Mode | Electron Ionization (EI) at 70 eV semanticscholar.org |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 40-500 |

| Expected Outcome | Separation of cis and trans diastereomers with distinct retention times. Purity assessment based on the relative area of the main peak(s). |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly when dealing with less volatile impurities or when derivatization is undesirable. thermofisher.com High-performance liquid chromatography (HPLC) can effectively separate isomers, and when coupled with a mass spectrometer, provides sensitive detection and structural confirmation. nih.gov

Reverse-phase HPLC is a common technique for separating compounds based on their hydrophobicity. For the isomers of this compound, a C18 or C30 column could provide separation of the diastereomers. nih.gov To resolve the enantiomeric pairs (cis-R,R and cis-S,S; trans-R,S and trans-S,R), chiral chromatography is necessary. This can be achieved using a chiral stationary phase (CSP) or by using a chiral additive in the mobile phase. bohrium.com LC-MS is particularly powerful for resolving complex mixtures of isomers that may co-elute in GC. nih.govnih.govnsf.gov

The following table details a potential LC-MS method for the isomeric analysis of this compound.

Table 2: Representative LC-MS Parameters for Isomer Resolution of this compound

| Parameter | Value / Description |

|---|---|

| Liquid Chromatograph | Agilent 1200 series or equivalent |

| Column | Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA/IB/IC) for enantiomer separation; or a C18 column for diastereomer separation. |

| Mobile Phase | Isocratic or gradient elution with a mixture of organic solvents such as methanol, acetonitrile, and/or isopropanol. For reverse-phase, a water/organic mobile phase would be used. lcms.cz |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometer | Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer sciex.com |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with an appropriate dopant to promote ionization. |

| Ionization Mode | Positive Ion Mode |

| Mass Range | m/z 100-600 |

| Expected Outcome | Baseline resolution of all four stereoisomers on a suitable chiral column, allowing for their individual quantification and purity assessment. lcms.cz |

Biological Roles, Ecological Interactions, and Biotransformation of 2 Octyl 3 Tridecyloxirane

Identification and Characterization as a Semiochemical

2-Octyl-3-tridecyloxirane, also known as cis-9,10-epoxytricosane, has been identified as a significant semiochemical, playing a crucial role in the chemical communication of certain insect species. Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. In the case of this compound, its primary recognized role is as a pheromonal component, influencing intraspecific interactions.

The synthesis of these C23 sex pheromone components, including this compound, is correlated with ovarian development and vitellogenesis in female houseflies. Their production begins as the ovaries mature and increases until the eggs are fully developed. This hormonal regulation ensures that the female is sexually receptive and advertising her reproductive status to potential mates at the appropriate time.

Olfactometer assays are also employed to study the attractant properties of pheromone components over a short distance. researchgate.net While much of the research has focused on the highly volatile (Z)-9-tricosene, the complete pheromone blend, including this compound, is likely necessary to elicit the full range of male mating behaviors.

Electrophysiological techniques, such as electroantennography (EAG), are used to measure the response of the insect's antenna to volatile compounds. While specific EAG data for this compound is not extensively documented in readily available literature, this technique is a standard method for determining which compounds in a pheromone blend are detected by the antennal receptors of the receiving insect.

**Table 1: Bioassays for Pheromonal Activity in *Musca domestica***

| Assay Type | Description | Measured Behaviors | Key Findings for Pheromone Blend |

|---|---|---|---|

| Pseudofly Bioassay | Decoys (e.g., knots, dead flies) are treated with test compounds to observe male responses. | Mating strikes, copulatory attempts, time spent with the model. | (Z)-9-tricosene is a potent inducer of mating strikes. Other components, including the epoxide, contribute to the overall behavioral response. sci-hub.boxresearchgate.net |

| Olfactometer Assay | A device that gives insects a choice between different airstreams, one of which carries the test odor. | Attraction, orientation towards the odor source. | (Z)-9-tricosene is a known attractant for male houseflies. sci-hub.boxresearchgate.net |

| Electroantennography (EAG) | Measures the electrical output of the entire antenna in response to an odor puff. | Depolarization of the antennal nerve, indicating detection of the compound. | Standard technique to screen for active compounds in a pheromone blend. |

Biosynthetic Pathways and Natural Occurrence of this compound

The biosynthesis of this compound in Musca domestica is intrinsically linked to the production of its precursor, (Z)-9-tricosene. The formation of (Z)-9-tricosene itself is a complex process involving the elongation of fatty acyl-CoAs. nih.gov Once (Z)-9-tricosene is synthesized, it undergoes epoxidation to form this compound.

This epoxidation reaction is catalyzed by a cytochrome P450 monooxygenase. researchgate.netnih.gov These enzymes are a large and diverse group of hemeproteins that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds. In this specific pathway, the cytochrome P450 enzyme utilizes molecular oxygen and electrons from a reductase to insert an oxygen atom across the double bond of (Z)-9-tricosene, forming the characteristic oxirane (epoxide) ring. nih.gov The interaction of (Z)-9-tricosene with cytochrome P450 results in a type I spectrum, indicating that the pheromone binds to a hydrophobic site near the heme center of the enzyme. researchgate.net While the involvement of a cytochrome P450 is well-established, the specific P450 gene and corresponding enzyme responsible for this reaction in Musca domestica have not been definitively identified. Research has identified numerous P450 genes in the housefly genome, with some, like those in the CYP6 family (e.g., CYP6D1), being extensively studied for their role in insecticide resistance. nih.govmdpi.com It is plausible that a specific P450 from one of these families is responsible for pheromone biosynthesis.

This compound is primarily found as a component of the cuticular lipids of female houseflies. researchgate.net The cuticle is the outer protective layer of the insect, and the lipids on its surface play a crucial role in preventing water loss and in chemical communication. The presence of the pheromone on the cuticle allows for its perception by males upon contact.

The concentration of the C23 sex pheromone components, including this compound, on the cuticle of female houseflies is not static. It varies with the age and reproductive status of the female. researchgate.net Studies have quantified the amounts of the precursor, (Z)-9-tricosene, on the cuticle of female houseflies, with levels reported to increase as the flies age from 3 to 8 days. researchgate.net While specific concentrations of this compound are not as extensively documented, its presence is directly linked to the availability of its precursor. The pheromone components are synthesized and then transported to the cuticular surface.

Biotransformation and Metabolic Fates of this compound in Biological Systems

Once a pheromonal signal has been perceived, its timely degradation is essential to prevent continuous stimulation of the recipient and to allow for the detection of subsequent signals. In insects, the biotransformation of epoxide-containing compounds, such as this compound, is primarily carried out by a class of enzymes known as epoxide hydrolases (EHs). lsu.edu

Epoxide hydrolases catalyze the hydrolysis of the epoxide ring, adding a molecule of water to form the corresponding vicinal diol. In the case of this compound, this would result in the formation of tricosane-9,10-diol. This conversion renders the molecule biologically inactive as a pheromone, effectively terminating the signal.

Studies in various insect species have demonstrated the role of epoxide hydrolases in the degradation of epoxide-containing sex pheromones. While specific research on the metabolic fate of this compound in Musca domestica is limited, the presence of both microsomal and cytosolic epoxide hydrolase activity has been documented in this species. lsu.edu This suggests that a similar enzymatic degradation pathway is likely responsible for the inactivation of this pheromonal component. The genes controlling epoxide hydrolase activity have been studied in the context of insecticide resistance in houseflies and have been mapped to specific chromosomes. lsu.edu

Lack of Specific Data for this compound Hampers Detailed Analysis

Initial research efforts to compile a detailed article on the chemical compound this compound have revealed a significant lack of specific scientific data. While the compound is identified with the CAS number 66640-79-7 and the synonym cis-9,10-Epoxytricosane, extensive searches for its biological roles, ecological interactions, and biotransformation have yielded no specific results.

The planned article, intended to focus solely on this compound, cannot be accurately or comprehensively generated due to the absence of dedicated research on this particular molecule. The intended sections and subsections, including enzymatic hydrolysis of the oxirane ring, oxidative and reductive metabolic pathways, conjugation reactions, excretion pathways, and its ecological impact and environmental fate, remain unaddressed in the available scientific literature.

General information on related compounds containing oxirane rings or similar chemical structures exists. However, extrapolating this information to this compound would be speculative and would violate the core instruction to focus exclusively on the specified compound. The scientific community has not, according to accessible records, published in-depth studies on the biotransformation or ecological profile of this compound.

Therefore, a detailed and scientifically accurate article adhering to the requested outline cannot be produced at this time. Further empirical research on this compound is required before a comprehensive understanding of its biological and environmental interactions can be established.

Research on Functional Analogues and Derivatives of 2 Octyl 3 Tridecyloxirane

Design and Synthesis of Structurally Related Oxiranes and Their Precursors

The synthesis of long-chain epoxides such as 2-Octyl-3-tridecyloxirane and its analogues typically involves the epoxidation of a corresponding long-chain alkene. The design of these synthetic routes is often guided by the desired stereochemistry and the need for high yields and purity.

A primary method for the synthesis of such epoxides is the peroxyacid epoxidation of an alkene. Reagents like meta-chloroperoxybenzoic acid (mCPBA) are commonly employed to convert a carbon-carbon double bond into an epoxide ring. For a compound like this compound, the precursor would be the corresponding long-chain alkene, specifically (Z)- or (E)-11-tricosene.

Another significant synthetic route involves the halohydrin formation followed by intramolecular cyclization . This two-step process begins with the reaction of an alkene with a halogen (e.g., bromine or chlorine) in the presence of water to form a halohydrin. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the halogen, displacing it to form the epoxide ring.

For creating chiral epoxides, asymmetric epoxidation methods are crucial. The Sharpless asymmetric epoxidation, for instance, is a well-established method for the enantioselective epoxidation of primary and secondary allylic alcohols. This technique allows for the synthesis of specific enantiomers of epoxy alcohols, which can then be further modified to yield the desired long-chain epoxide.

The precursors for these syntheses, long-chain alkenes and diols, can be prepared through various established organic chemistry methods, including Wittig reactions and Grignard couplings to assemble the carbon skeleton, followed by functional group manipulations to introduce the double bond or diol functionality at the desired position.

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses

For instance, in juvenile hormone mimics, the epoxide moiety is a critical functional group. researchgate.net SAR studies have revealed that the steric dimensions and hydrophobicity of the entire molecule are key factors governing its activity. nih.gov The length and branching of the alkyl chains significantly influence how the molecule interacts with its biological target.

In the case of insect pheromones, the stereochemistry of the epoxide ring is often crucial for biological activity. nih.gov For example, disparlure, the sex pheromone of the gypsy moth, is a chiral epoxide where only one enantiomer is highly active, while the other can be inhibitory. nih.gov This highlights the high degree of specificity in the interaction between the pheromone and its receptor.

The table below summarizes the general SAR findings for long-chain aliphatic epoxides based on research on analogous compounds.

| Structural Feature | Impact on Biological Activity | Example Context |

| Epoxide Stereochemistry | Often critical for activity; one enantiomer may be significantly more active than the other. | Insect Pheromones (e.g., Disparlure) |

| Alkyl Chain Length | Influences hydrophobicity and binding affinity to receptors. Optimal length is often observed. | Juvenile Hormone Mimics |

| Alkyl Chain Branching | Affects the overall shape of the molecule and can enhance or decrease activity depending on the target. | Juvenile Hormone Mimics |

| Position of Epoxide | The location of the oxirane ring along the alkyl chain is crucial for proper receptor binding. | Epoxy Fatty Acids |

Investigation of Derivatives with Modified Alkyl Chain Lengths or Branching

The biological and chemical properties of long-chain epoxides can be finely tuned by modifying the length and branching of their alkyl chains. These modifications alter the molecule's lipophilicity, steric profile, and conformational flexibility, which in turn affects its interaction with biological systems.

Research on insect juvenile hormone mimics has shown that varying the length of the aliphatic chain can have a dramatic effect on biological activity. nih.gov There is often an optimal chain length for maximum activity, with shorter or longer chains leading to a decrease in efficacy. This suggests that the binding pocket of the target receptor has specific dimensional constraints.

Similarly, the introduction of branching in the alkyl chains can significantly impact activity. In some cases, branching can increase potency by providing a better fit to the receptor or by altering the metabolic stability of the compound. For example, epoxidized derivatives of nonenyl phenyl ethers with branching in the alkyl chain have shown interesting activity against certain insects. nih.gov Conversely, in other instances, branching can lead to a loss of activity due to steric hindrance. nih.gov

The following table illustrates the general effects of modifying alkyl chain characteristics in long-chain epoxides.

| Modification | General Effect on Properties | Potential Impact on Biological Activity |

| Increased Chain Length | Increased lipophilicity, potential for stronger hydrophobic interactions. | May increase or decrease activity depending on the size of the receptor binding pocket. |

| Decreased Chain Length | Decreased lipophilicity. | May alter binding affinity and specificity. |

| Introduction of Branching | Alters molecular shape and conformational freedom. | Can enhance receptor fit or cause steric hindrance, leading to increased or decreased activity. |

| Position of Branching | The location of the branch point can be critical for specific receptor interactions. | Fine-tunes the steric and electronic profile of the molecule. |

Development of Bio-Inspired Synthetic Compounds Based on Natural Occurrences

Nature provides a rich source of structurally diverse long-chain epoxides with potent biological activities. Epoxy fatty acids (EpFAs), for instance, are naturally occurring signaling molecules in mammals that play roles in inflammation, pain, and blood pressure regulation. nih.govacs.orgacs.orgnih.govresearchgate.netnih.govnih.govresearchgate.net These compounds are metabolites of polyunsaturated fatty acids, formed through the action of cytochrome P450 enzymes. nih.govacs.orgresearchgate.net

The discovery of these naturally occurring epoxides has inspired the synthesis of novel, bio-inspired compounds. For example, the synthesis of various regioisomers of epoxydocosatrienoic acids (EDTs), which are derived from adrenic acid, has been undertaken to study their biological functions. nih.govacs.orgacs.orgresearchgate.net These synthetic efforts have confirmed that EDTs are indeed naturally occurring lipids and possess therapeutic potential. nih.govacs.orgacs.orgresearchgate.net

In the realm of insect chemistry, many pheromones are long-chain molecules containing one or more epoxide moieties. rsc.orgresearchgate.netnih.gov The chemical structures of these natural products have served as blueprints for the design and synthesis of highly selective and potent pest management agents. rsc.orgnih.gov The synthesis of these complex, often chiral, molecules requires sophisticated stereoselective methods to mimic the precise structures found in nature. nih.gov The development of biomimetic synthetic strategies for these pheromones is an active area of research, aiming to provide environmentally friendly alternatives to traditional pesticides. rsc.org

The table below lists some examples of naturally occurring long-chain epoxides and their biological significance.

| Compound Class | Natural Source | Biological Significance |

| Epoxy Fatty Acids (e.g., EETs, EDTs) | Mammalian tissues | Regulation of inflammation, blood pressure, and pain. nih.govacs.orgnih.govnih.gov |

| Disparlure | Gypsy Moth (Lymantria dispar) | Sex pheromone. nih.gov |

| Juvenile Hormones (e.g., JH III) | Insects | Regulation of development and metamorphosis. researchgate.net |

Emerging Research Frontiers and Future Directions for 2 Octyl 3 Tridecyloxirane

Computational Chemistry and Molecular Modeling for Conformational Analysis and Reactivity Prediction

Computational chemistry offers powerful tools to predict the behavior of molecules like 2-Octyl-3-tridecyloxirane, saving significant time and resources in laboratory experiments. The primary goals of modeling this compound are to understand its three-dimensional shape (conformation) and to predict how and where it will chemically react. researchgate.net

Conformational Analysis: The two long alkyl chains (octyl and tridecyl) attached to the epoxide ring are highly flexible. Their rotation around single bonds allows the molecule to adopt numerous conformations. Computational methods can identify the most stable, low-energy conformations by calculating parameters like torsional and steric strain. researchgate.net Software like OMEGA is highly effective at sampling the conformational space of flexible molecules to generate a diverse ensemble of potential structures. researchgate.net This analysis is crucial because the molecule's shape dictates how it interacts with other molecules, surfaces, and biological systems.

Reactivity Prediction: The reactivity of this compound is dominated by the strained three-membered epoxide ring, which is susceptible to ring-opening reactions by nucleophiles. researchgate.netacs.org Molecular modeling can predict the regioselectivity of this ring-opening—that is, which of the two carbon atoms in the ring is more likely to be attacked. This is achieved by calculating the distribution of electron density and identifying the sites most vulnerable to electrophilic or nucleophilic attack. Advanced reactive force fields, such as ReaxFF and IFF-R, can simulate the actual breaking and forming of chemical bonds to model reaction pathways and predict outcomes with high accuracy. researchgate.netmdpi.com Machine learning models trained on large databases of epoxidation reactions can also predict the sites of epoxidation with high performance, which is valuable for understanding potential metabolic pathways or designing synthetic routes. acs.orgnih.gov

Table 1: Potential Computational Approaches for this compound Analysis

| Computational Method | Objective | Key Parameters to Investigate | Potential Insights |

|---|---|---|---|

| Molecular Mechanics (MM) | Conformational search and energy minimization | Dihedral angles, van der Waals interactions, strain energy | Identification of the most stable 3D structures of the molecule. researchgate.net |

| Density Functional Theory (DFT) | Electronic structure and reactivity prediction | Frontier Molecular Orbitals (HOMO/LUMO), electrostatic potential maps, bond dissociation energies | Prediction of reaction sites, chemical stability, and reaction mechanisms. acs.org |

| Molecular Dynamics (MD) | Simulation of molecular motion over time | Radius of gyration, solvent accessible surface area, interaction with other molecules | Understanding behavior in different environments (e.g., solvents, interfaces) and its aggregation properties. mdpi.com |

| Reactive Force Field (e.g., ReaxFF) | Simulation of chemical reactions | Bond breaking/formation events, transition states, reaction kinetics | Detailed modeling of the ring-opening reaction under various conditions. researchgate.net |

Applications in Advanced Materials Science beyond Dendrimer Conjugation

While a related compound, 2-tridecyloxirane (B91304), has been utilized in the synthesis of dendrimers for nanoparticle-based vaccine delivery, the potential of this compound extends far beyond this single application. Its structure, featuring a reactive epoxide head and two long, hydrophobic tails, makes it an ideal candidate for creating functional and advanced materials. d-nb.infonih.govwiley.com

Long-chain aliphatic epoxides are recognized as a valuable class of monomers for creating polymers with unique properties. d-nb.infonih.govwiley.com The ring-opening polymerization of this compound could lead to the formation of novel polyethers. The long, flexible octyl and tridecyl side chains would act as internal plasticizers, resulting in polymers with a very low glass transition temperature (Tg), making them suitable for applications requiring rubbery, elastic properties at room temperature. rsc.org

Furthermore, copolymerizing this highly hydrophobic monomer with hydrophilic monomers like ethylene (B1197577) oxide would produce amphiphilic block copolymers. nih.gov These materials can self-assemble in aqueous solutions to form micelles or other nanostructures, making them useful as polymeric surfactants, emulsifiers, or viscosity enhancers in specialized formulations. d-nb.info The presence of long alkyl chains can also impart crystallinity, leading to semicrystalline polymers that bridge the properties of traditional polycondensates and polyolefins. wiley.comacs.org

Table 2: Potential Applications in Advanced Materials Science

| Application Area | Role of this compound | Resulting Material Property | Potential Use Case |

|---|---|---|---|

| Functional Polymers | Monomer in ring-opening polymerization | Low glass transition temperature, high flexibility | Development of novel elastomers, rubbers, and soft materials. rsc.org |

| Polymer Blends & Additives | Reactive plasticizer or compatibilizer | Improved impact strength and flexibility of rigid polymers | Modification of brittle plastics like PVC or polystyrene. |

| Advanced Coatings | Reactive diluent or surface modifier | Enhanced hydrophobicity, corrosion resistance | Creation of superhydrophobic or protective surface coatings. researchgate.net |

| Nanocomposites | Surface functionalization agent | Improved dispersion of nanoparticles in a polymer matrix | Manufacturing of high-performance composites with enhanced mechanical properties. |

| Biomaterials | Component of amphiphilic copolymers | Biocompatibility, self-assembly into nanostructures | Drug delivery vehicles, hydrogels, and tissue engineering scaffolds. d-nb.info |

Development of Novel Biocatalytic and Enzymatic Systems for Synthesis and Degradation

Biocatalysis, the use of enzymes to perform chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net For a molecule like this compound, enzymes could play a crucial role in both its stereoselective synthesis and its potential biodegradation.

Enzymatic Synthesis: The synthesis of chiral epoxides is of great interest as they are valuable building blocks for pharmaceuticals and fine chemicals. researchgate.netwur.nl Enzymes such as lipases and epoxide hydrolases are known to perform kinetic resolutions of racemic epoxides, selectively reacting with one enantiomer to leave the other in high purity. wur.nlunimi.it Lipases, for example, can catalyze the epoxidation of alkenes with high enantiomeric purity. mdpi.com Fungal peroxygenases have also demonstrated the ability to catalyze the epoxidation of long-chain terminal alkenes. researchgate.netmdpi.com Developing a biocatalytic system using these or engineered enzymes could allow for the production of specific stereoisomers of this compound, which may have distinct properties and applications.

Enzymatic Degradation: The same classes of enzymes that can synthesize epoxides can often also degrade them. Epoxide hydrolases, for instance, are key enzymes in detoxification pathways, converting reactive epoxides into less reactive diols. wur.nltesisenred.net Glutathione-S-transferases represent another major pathway, capable of opening the epoxide ring. acs.org If this compound or polymers derived from it were to be released into the environment, microorganisms expressing these enzymes could potentially be used for bioremediation. mdpi.com Understanding these enzymatic degradation pathways is essential for assessing the environmental fate of the compound and for designing "green" materials that are intentionally biodegradable. mdpi.comwiley.com

Table 3: Relevant Enzyme Classes for Synthesis and Degradation

| Enzyme Class | Potential Reaction with this compound | Application |

|---|---|---|

| Lipases | Enantioselective epoxidation of the precursor alkene or hydrolysis of an ester derivative. mdpi.comacs.org | Synthesis of enantiomerically pure epoxides. |

| Epoxide Hydrolases (EHs) | Stereoselective hydrolysis of the epoxide ring to form a diol. wur.nltesisenred.net | Synthesis (via kinetic resolution) and Degradation. |

| Monooxygenases (e.g., P450s) | Direct epoxidation of the corresponding alkene. wiley.com | Synthesis. |

| Peroxygenases | H₂O₂-dependent epoxidation of long-chain alkenes. researchgate.netmdpi.com | Synthesis. |

| Glutathione-S-Transferases (GSTs) | Conjugation with glutathione (B108866) to open the epoxide ring. acs.org | Degradation and detoxification. |

Integration with "Omics" Technologies for Comprehensive Biological Pathway Elucidation

"Omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of biological systems by measuring entire sets of molecules like genes, RNA transcripts, proteins, or metabolites. nih.govnumberanalytics.comnih.gov These powerful tools are essential for understanding the complex interactions between a chemical compound and a biological system.

Given that a related compound, 2-tridecyloxirane, is used to create dendrimer nanoparticles for vaccine delivery, omics technologies are a critical frontier for research. numberanalytics.com If this compound were used in a similar drug or vaccine delivery system, a systems biology approach would be invaluable. nih.govjpnim.com

Transcriptomics (RNA-seq) could reveal how cells or tissues respond to the nanoparticle by showing which genes are turned on or off. This can identify the specific immune pathways that are activated by a vaccine formulation. nih.govnih.gov

Proteomics , the large-scale study of proteins, can be used to analyze the "protein corona"—the layer of proteins that adsorbs to the surface of nanoparticles when they enter a biological fluid. nih.govresearchgate.net The composition of this corona dictates the nanoparticle's fate, and proteomics can identify the key proteins involved in cellular uptake, trafficking, and immune recognition. nih.govacs.orgmdpi.com

Metabolomics can measure changes in small-molecule metabolites within a cell or organism upon exposure to the compound or its delivery vehicle. This provides a functional readout of the cellular state and can uncover unexpected effects on metabolic pathways. numberanalytics.com

By integrating these multi-omics datasets, researchers can build comprehensive models of the biological pathways affected by this compound-containing materials. nih.gov This approach is fundamental for rationally designing safer and more effective biomaterials and for predicting both efficacy and potential toxicity with unprecedented detail. nih.govjpnim.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Octyl-3-tridecyloxirane in laboratory settings?

- Methodological Answer :

- Glove Selection : Use gloves with materials resistant to epoxide compounds (e.g., nitrile or neoprene). Confirm breakthrough times with glove manufacturers, as improper selection may lead to permeation .

- Eye Protection : Tightly sealed goggles compliant with standards like NIOSH (US) or EN 166 (EU) are mandatory to prevent splashes .

- Storage : Store in a refrigerator (2–8°C) away from oxidizing agents to avoid decomposition. Stability tests under varying temperatures should precede long-term storage .

Q. How should researchers document the synthesis and characterization of this compound to ensure reproducibility?

- Methodological Answer :

- Experimental Section : Include detailed synthesis steps (e.g., epoxidation conditions, catalysts) and characterization data (NMR, IR, HRMS). For novel compounds, provide purity assessments (HPLC, elemental analysis) .

- Supporting Information : Archive raw spectral data and chromatograms in supplementary files. Use standardized naming (e.g., "SI_01_NMR") and link to the main text for transparency .

Advanced Research Questions

Q. How can conflicting NMR data for this compound’s epoxide ring conformation be resolved?

- Methodological Answer :

- Dynamic NMR (DNMR) : Perform variable-temperature NMR to detect ring-opening kinetics or conformational equilibria. Compare coupling constants (e.g., ) across temperatures to identify dynamic processes .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers. Validate against experimental NOESY correlations for spatial proximity .

- Contradiction Analysis : Apply iterative hypothesis testing (e.g., ruling out solvent polarity effects) and consult peer-reviewed spectral libraries to resolve discrepancies .

Q. What methodological approaches are suitable for analyzing the long-term stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C, 75% RH) for 6–12 weeks. Monitor degradation via GC-MS or LC-MS to identify byproducts (e.g., aldehydes from epoxide ring cleavage) .

- Kinetic Modeling : Use the Arrhenius equation to extrapolate shelf-life at standard storage conditions. Validate with real-time stability data collected quarterly .

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare studies for variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. Use statistical tools (e.g., Cohen’s ) to quantify effect size heterogeneity .

- Mechanistic Studies : Employ knock-out models (e.g., CRISPR) or isotopic labeling to isolate the compound’s specific biochemical pathways, reducing confounding factors .

Data Presentation and Reproducibility Guidelines

Q. What criteria should be prioritized when reporting spectroscopic data for this compound in peer-reviewed journals?

- Methodological Answer :

- Data Completeness : Include NMR chemical shifts for all carbons, especially the epoxide ring (δ 50–60 ppm). Annotate IR peaks for epoxy C-O stretches (1250–850 cm) .

- Reproducibility Checks : Share raw instrument files (e.g., Bruker .dx files) in supplementary materials. Cross-validate with independent labs using identical equipment settings .

Contradiction Analysis Framework

Q. How should researchers interpret conflicting toxicity profiles of this compound across studies?

- Methodological Answer :

- Dose-Response Reevaluation : Compare LD values across studies using standardized models (e.g., OECD Guidelines 423). Control for variables like solvent choice (DMSO vs. saline) .

- Temporal Analysis : Adopt longitudinal study designs (e.g., three-wave panels) to differentiate acute vs. chronic toxicity, similar to methodologies in social science research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.